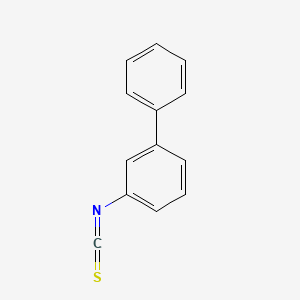

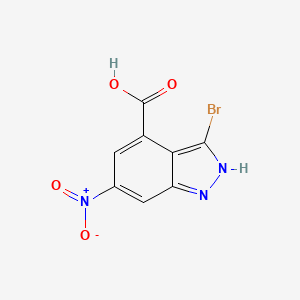

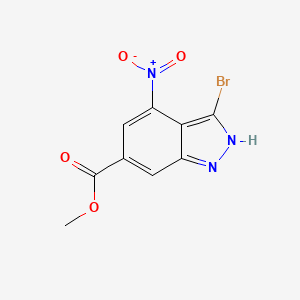

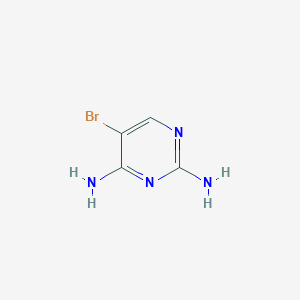

![molecular formula C7H3BrFNS B1292541 2-Bromo-4-fluorobenzo[d]tiazol CAS No. 887580-83-8](/img/structure/B1292541.png)

2-Bromo-4-fluorobenzo[d]tiazol

Descripción general

Descripción

2-Bromo-4-fluorobenzo[d]thiazole is a compound that belongs to the benzothiazole family, a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring. The presence of bromine and fluorine substituents on the benzene ring can significantly alter the electronic properties of the molecule, making it a valuable intermediate for various chemical reactions and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, such as 2-Bromo-4-fluorobenzo[d]thiazole, can be achieved through several synthetic routes. One approach involves the Jacobsen cyclization of precursor thiobenzanilides, which has been modified to produce pure samples of target compounds . Another method reported the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which reacts with aromatic amines and sodium thiocyanate to yield bromodifluoromethyl thiazoles . Additionally, the Sonogashira cross-coupling reaction has been employed to synthesize related non-symmetrical benzothiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the thiazole ring and its electronic interactions with substituents. X-ray crystallography has been used to confirm the structures of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, which exhibits intramolecular hydrogen bonding and π-π stacking interactions . These structural features are crucial for the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For instance, selective SNAr reactions have been found suitable for modifying the bromine substituents in benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) derivatives . Cross-coupling reactions, such as Suzuki–Miyaura and Stille couplings, are effective for the formation of mono- and di(het)arylated derivatives . These reactions are essential for the synthesis of components for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their substituents. Fluorinated benzothiazoles have been found to be potently cytotoxic against certain human cancer cell lines, indicating their potential as antitumor agents . The electronic properties, such as HOMO and LUMO energies, can be determined through electrochemical methods and are important for applications in photovoltaic materials . Thermal stability is another critical property, with some compounds showing good stability up to 200°C . The presence of fluorine and bromine atoms can also facilitate further chemical transformations, such as Br/F exchange, which is useful in radiopharmaceutical applications .

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de tiazol, que incluyen "2-Bromo-4-fluorobenzo[d]tiazol", se han sintetizado y evaluado para sus propiedades antioxidantes in vitro . Algunos de estos compuestos han mostrado una potente actividad antioxidante .

Actividad antimicrobiana

Se ha encontrado que los compuestos de tiazol tienen actividades antimicrobianas contra varias bacterias y hongos . Por ejemplo, se han sintetizado derivados de tiazol 2,4-disustituidos y evaluado para sus actividades antimicrobianas in vitro contra Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans y Aspergillus niger .

Actividad antiviral

Los compuestos de tiazol se han utilizado en el desarrollo de fármacos antirretrovirales . Ritonavir, un fármaco antirretroviral, contiene un anillo de tiazol .

Actividad antiinflamatoria

Se ha encontrado que los derivados de tiazol tienen propiedades antiinflamatorias . Estos compuestos pueden usarse potencialmente en el desarrollo de nuevos fármacos antiinflamatorios .

Actividad antitumoral y citotóxica

Se ha encontrado que los compuestos de tiazol tienen actividades antitumorales y citotóxicas . Por ejemplo, se ha sintetizado una serie de [6- (4-bromofenil) imidazo [2,1-b] tiazol-3-il] ácidos acéticos arilidenhidrazidas y se ha informado de su actividad citotóxica en tres líneas celulares tumorales humanas .

Actividad neuroprotectora

Se ha encontrado que los compuestos de tiazol tienen propiedades neuroprotectoras . Estos compuestos pueden usarse potencialmente en el desarrollo de nuevos fármacos neuroprotectores .

Actividad antifúngica

Los compuestos de tiazol se han utilizado en el desarrollo de fármacos antifúngicos . Abafungin, un fármaco antifúngico, contiene un anillo de tiazol .

Actividad antihipertensiva

Se ha encontrado que los compuestos de tiazol tienen propiedades antihipertensivas . Estos compuestos pueden usarse potencialmente en el desarrollo de nuevos fármacos antihipertensivos .

Safety and Hazards

The safety information for “2-Bromo-4-fluorobenzo[d]thiazole” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms, and coordinates host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

Given the compound’s potential role as a quorum sensing inhibitor , it may interfere with the signaling pathways that bacteria use to coordinate group behaviors.

Pharmacokinetics

It has a molecular weight of 232.08 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given its potential role as a quorum sensing inhibitor , it may disrupt bacterial communication and thereby inhibit behaviors such as biofilm formation and virulence production.

Análisis Bioquímico

Biochemical Properties

2-Bromo-4-fluorobenzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of 2-Bromo-4-fluorobenzo[d]thiazole with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways are of particular interest. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which can alter the activity of the target biomolecules.

Cellular Effects

The effects of 2-Bromo-4-fluorobenzo[d]thiazole on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Bromo-4-fluorobenzo[d]thiazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it can affect the expression of genes involved in oxidative stress response and inflammation, thereby modulating cellular metabolism and homeostasis.

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-4-fluorobenzo[d]thiazole involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, 2-Bromo-4-fluorobenzo[d]thiazole can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-fluorobenzo[d]thiazole can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 2-Bromo-4-fluorobenzo[d]thiazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 2-Bromo-4-fluorobenzo[d]thiazole vary with different dosages in animal models . At low doses, this compound can exhibit therapeutic effects such as inhibition of tumor growth and reduction of inflammation. At high doses, 2-Bromo-4-fluorobenzo[d]thiazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

2-Bromo-4-fluorobenzo[d]thiazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 2-Bromo-4-fluorobenzo[d]thiazole, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 2-Bromo-4-fluorobenzo[d]thiazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 2-Bromo-4-fluorobenzo[d]thiazole can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its therapeutic and toxic effects, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 2-Bromo-4-fluorobenzo[d]thiazole is an important factor that affects its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-Bromo-4-fluorobenzo[d]thiazole within these compartments can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDVXRWNVDMWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646447 | |

| Record name | 2-Bromo-4-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887580-83-8 | |

| Record name | 2-Bromo-4-fluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887580-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

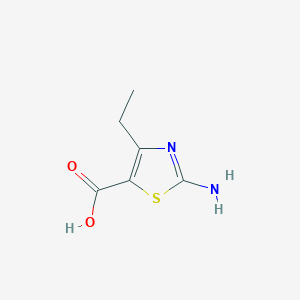

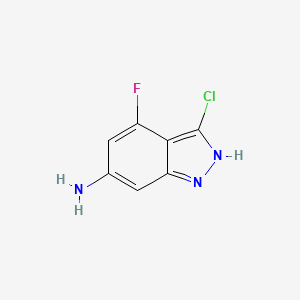

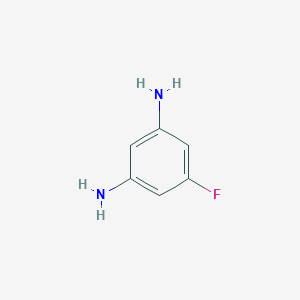

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)